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molecular formula C5H14NO2P B8551636 (3-Amino-1-methyl-propyl)-methyl-phosphinic acid

(3-Amino-1-methyl-propyl)-methyl-phosphinic acid

Cat. No. B8551636
M. Wt: 151.14 g/mol
InChI Key: CCFBFTKQKRGULP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05461040

Procedure details

A solution of 21.5 g of isobutyl P-(4-aminobut-2-yl)-P-methyl-phosphinate 80 ml of 36% aqueous hydrochloric acid is heated to reflux for a period of 10 hours. The reaction mixture is then allowed to cool to room temperature, concentrated under reduced pressure, and co-evaporated twice with 100 ml of water. The crude material is dissolved in water, washed with chloroform, and the aqueous layer treated with activated charcoal. The aqueous solution is filtered hot, evaporated to dryness, the crude product is dissolved in 50 ml of methanol and treated with 1-2 ml of propylene oxide. The hygroscopic solid is filtered and triturated with acetone. After drying, P-(4-aminobut-2-yl)-P-methyl-phosphinic acid is obtained as a hygroscopic solid, m.p. 68°-75°, 31P-NMR spectrum: δ=+46.5 ppm (D2O).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
isobutyl P-(4-aminobut-2-yl)-P-methyl-phosphinate
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][CH:5]([P:7]([CH3:14])(=[O:13])[O:8]CC(C)C)[CH3:6]>>[NH2:2][CH2:3][CH2:4][CH:5]([P:7]([CH3:14])(=[O:8])[OH:13])[CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
isobutyl P-(4-aminobut-2-yl)-P-methyl-phosphinate
Quantity
80 mL
Type
reactant
Smiles
NCCC(C)P(OCC(C)C)(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for a period of 10 hours
Duration
10 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude material is dissolved in water
WASH
Type
WASH
Details
washed with chloroform
ADDITION
Type
ADDITION
Details
the aqueous layer treated with activated charcoal
FILTRATION
Type
FILTRATION
Details
The aqueous solution is filtered hot
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the crude product is dissolved in 50 ml of methanol
ADDITION
Type
ADDITION
Details
treated with 1-2 ml of propylene oxide
FILTRATION
Type
FILTRATION
Details
The hygroscopic solid is filtered
CUSTOM
Type
CUSTOM
Details
triturated with acetone
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
NCCC(C)P(O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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